molecular formula C30H37NO7 B12398759 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4

4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3

Cat. No.: B12398759
M. Wt: 526.6 g/mol
InChI Key: UWVCYNXVZRDWSD-KTPQXUQXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TML-6-d3 involves the incorporation of deuterium into the TML-6 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for TML-6-d3 are proprietary and not publicly disclosed in detail. the general approach involves the deuteration of curcumin derivatives under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of TML-6-d3 would likely involve large-scale deuteration processes, utilizing deuterated reagents and solvents in a controlled environment to achieve high yields and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

TML-6-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized curcumin derivatives, while reduction can yield reduced forms of TML-6-d3 .

Scientific Research Applications

TML-6-d3 has a wide range of scientific research applications, including:

Mechanism of Action

TML-6-d3 exerts its effects through multiple mechanisms:

    Inhibition of β-amyloid precursor protein and β-amyloid synthesis: This reduces the accumulation of amyloid plaques in the brain.

    Upregulation of apolipoprotein E: Enhances lipid transport and clearance of amyloid plaques.

  • Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and mammalian target of rapamycin : Reduces inflammation and promotes autophagy.
  • Activation of nuclear factor erythroid 2-related factor 2 gene: Increases antioxidant defenses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TML-6-d3

TML-6-d3 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to improved stability, reduced metabolic degradation, and potentially enhanced therapeutic effects compared to its non-deuterated counterparts .

Properties

Molecular Formula

C30H37NO7

Molecular Weight

526.6 g/mol

IUPAC Name

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide

InChI

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3

InChI Key

UWVCYNXVZRDWSD-KTPQXUQXSA-N

Isomeric SMILES

[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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